molecular formula C7H6Cl2N2O B13580584 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one

Cat. No.: B13580584
M. Wt: 205.04 g/mol
InChI Key: CWEFOLGVVLJVPY-UHFFFAOYSA-N
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Description

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one typically involves the reaction of 4,6-dichloropyridine with an appropriate amine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atoms on the pyridine ring are replaced by an amino group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, which can have therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4,6-dichloropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and two chlorine atoms on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2-amino-1-(4,6-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-7(9)11-3-4(5)6(12)2-10/h1,3H,2,10H2

InChI Key

CWEFOLGVVLJVPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)CN)Cl

Origin of Product

United States

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